molecular formula C6H9BrClN3O2 B3103096 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1431962-69-4

3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B3103096
CAS No.: 1431962-69-4
M. Wt: 270.51 g/mol
InChI Key: MFONESIXBNNJJZ-UHFFFAOYSA-N
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Description

3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride , also known by its IUPAC name 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride , is a chemical compound with the following molecular formula: C₆H₈BrN₃O₂·HCl . It belongs to the class of pyrazole derivatives, which have garnered significant interest due to their diverse pharmacological activities.


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, pyrazole derivatives are known for their diverse activities. Reports suggest potential antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties . Further studies are needed to explore its reactivity and interactions with other compounds.


Physical and Chemical Properties Analysis

  • Molecular Weight : Approximately 146.97 g/mol .

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid, closely related to the queried chemical, has been synthesized and analyzed. X-ray crystallography was critical for unambiguous structure determination, highlighting its significance in structural analysis (Kumarasinghe, Hruby, & Nichol, 2009).

Material Modification

  • Amine compounds, including variants of the queried compound, have been used to modify radiation-induced poly vinyl alcohol/acrylic acid hydrogels. These modifications have shown to enhance thermal stability and offer potential in medical applications due to their promising biological activities (Aly & El-Mohdy, 2015).

Regioselective Synthesis

  • Research involving 3-amino-5-methyl-1H-pyrazole, a similar compound, has led to the regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines. This showcases the potential of such compounds in selective chemical synthesis (Martins et al., 2009).

Biological Activities

  • A study on 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino) substituted-benzo[d][1,2,3]triazin-4(3H)-ones, which are structurally related to the queried compound, revealed insecticidal and fungicidal activities, suggesting the potential of such compounds in agricultural and pest control applications (Zhang et al., 2019).

Diverse Chemical Library Generation

  • Compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride have been used to generate a diverse library of compounds, demonstrating the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Roman, 2013).

Antimicrobial Properties

  • The synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound similar to the queried chemical, exhibited in vitro antibacterial properties, underscoring its relevance in antimicrobial research (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Corrosion Inhibition

  • Pyrazole derivatives have been explored as corrosion inhibitors, indicating the potential use of such compounds in industrial applications to protect metals in corrosive environments (Herrag et al., 2007).

Properties

IUPAC Name

3-(3-amino-4-bromopyrazol-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2.ClH/c7-4-3-10(9-6(4)8)2-1-5(11)12;/h3H,1-2H2,(H2,8,9)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFONESIXBNNJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431962-69-4
Record name 1H-Pyrazole-1-propanoic acid, 3-amino-4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431962-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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